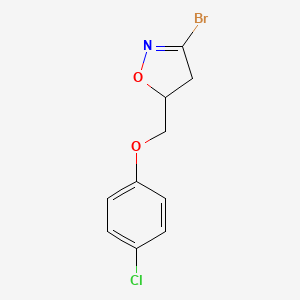
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine is a compound that features a piperidine ring substituted with a pyrimidine moiety.
Méthodes De Préparation
The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dicyclopropylpyrimidine with piperidine derivatives can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Analyse Des Réactions Chimiques
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine ring undergoes substitution with different nucleophiles.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex ring structures.
Applications De Recherche Scientifique
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine can be compared with other piperidine and pyrimidine derivatives:
Piperidine Derivatives: Compounds like piperine and piperidinone share the piperidine ring but differ in their substituents and biological activities.
Pyrimidine Derivatives: Compounds such as 2,6-dicyclopropylpyrimidine and other substituted pyrimidines have similar core structures but vary in their functional groups and applications
This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable molecule for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H22N4 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
1-(2,6-dicyclopropylpyrimidin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C15H22N4/c16-12-5-7-19(8-6-12)14-9-13(10-1-2-10)17-15(18-14)11-3-4-11/h9-12H,1-8,16H2 |
Clé InChI |
VCVMFQMPSGUIGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NC(=N2)C3CC3)N4CCC(CC4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)


![3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783069.png)

